![molecular formula C14H13ClN2OS B2369384 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882749-75-9](/img/structure/B2369384.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide, also known as 4-ASCAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an amide derivative of 4-aminophenyl sulfonic acid, and is a white crystalline solid. 4-ASCAP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a biochemical and physiological tool for studying enzyme activity and regulation. In
科学的研究の応用
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been used as a reagent in organic synthesis, as a biochemical and physiological tool for studying enzyme activity and regulation, and as a tool to study the effects of drugs on cell membranes. It has also been used to study the effects of drugs on neurotransmitter release and its role in signal transduction.
作用機序
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit the activity of enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to modulate the activity of ion channels, such as the voltage-gated sodium channel and the voltage-gated calcium channel.
実験室実験の利点と制限
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has a high affinity for binding to enzymes, making it useful for studying enzyme inhibition. However, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very selective for its target enzymes, meaning that it can inhibit other enzymes that are not the intended target.
将来の方向性
Future research on 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide could focus on its potential to be used as a drug for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to improve the selectivity of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for its target enzymes, as well as to investigate its potential as a tool for studying the effects of drugs on cell membranes. Finally, research could be conducted to investigate the potential of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for use in drug delivery systems.
合成法
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be synthesized from 4-aminophenyl sulfonic acid and 4-chloroacetyl chloride. The reaction is done in an aqueous solution of sodium hydroxide, and the product is purified by crystallization. The reaction is shown in the following equation:
4-Aminophenyl sulfonic acid + 4-Chloroacetyl chloride → 2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide + HCl
特性
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOCZXHIWEDEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)
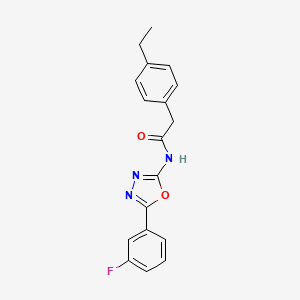
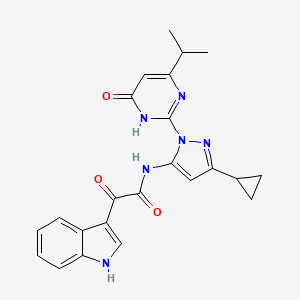
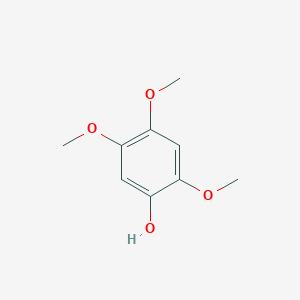
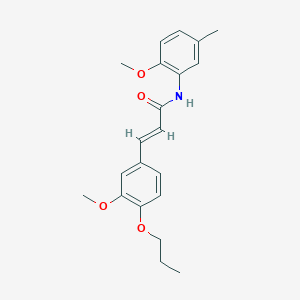
![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)
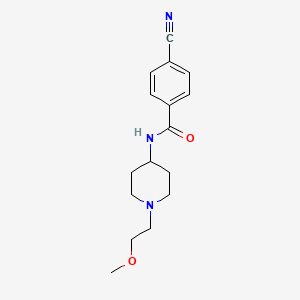
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)
